molecular formula C12H18O3 B123421 2,2'-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol) CAS No. 406910-26-7

2,2'-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol)

Cat. No. B123421
M. Wt: 210.27 g/mol
InChI Key: CQXZJTSSVQUFEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol), also known as HPBP, is a chemical compound that has been widely used in scientific research due to its unique structural and functional properties. HPBP is a phenolic compound that contains two hydroxyl groups, which make it highly reactive and capable of forming strong hydrogen bonds with other molecules.

Mechanism Of Action

The mechanism of action of 2,2'-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol) is not well understood, but it is believed to be due to its ability to form strong hydrogen bonds with other molecules. 2,2'-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol) can form hydrogen bonds with water molecules, proteins, and other biomolecules, which may affect their structure and function. 2,2'-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol) has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.

Biochemical And Physiological Effects

2,2'-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol) has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant activity, which may protect cells from oxidative damage. 2,2'-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol) has also been shown to have anti-inflammatory activity, which may reduce inflammation in the body. In addition, 2,2'-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol) has been shown to have neuroprotective activity, which may protect neurons from damage and degeneration.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,2'-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol) in lab experiments is its high purity and yield, which makes it suitable for use in a wide range of applications. 2,2'-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol) is also highly reactive and capable of forming strong hydrogen bonds with other molecules, which makes it a versatile building block for the synthesis of various organic compounds. However, one limitation of using 2,2'-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol) is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 2,2'-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol). One direction is to investigate its potential as a drug delivery agent, due to its ability to form hydrogen bonds with biomolecules. Another direction is to explore its potential as a catalyst for chemical reactions, due to its unique structural and functional properties. Finally, further research is needed to better understand the mechanism of action of 2,2'-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol) and its potential applications in various fields of science.

Synthesis Methods

The synthesis of 2,2'-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol) can be achieved through several methods, including the reaction of 5-hydroxyisophthalic acid with propan-2-ol in the presence of a catalyst, or the reaction of 5-hydroxyterephthalic acid with propan-2-ol under acidic conditions. These methods yield 2,2'-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol) in high purity and yield, making it suitable for use in scientific research.

Scientific Research Applications

2,2'-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol) has been widely used in scientific research due to its unique structural and functional properties. It has been used as a building block for the synthesis of various organic compounds, such as polymers, dendrimers, and supramolecular assemblies. 2,2'-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol) has also been used as a ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers (CPs), which have potential applications in gas storage, catalysis, and drug delivery.

properties

CAS RN

406910-26-7

Product Name

2,2'-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol)

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

3,5-bis(2-hydroxypropan-2-yl)phenol

InChI

InChI=1S/C12H18O3/c1-11(2,14)8-5-9(12(3,4)15)7-10(13)6-8/h5-7,13-15H,1-4H3

InChI Key

CQXZJTSSVQUFEB-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC(=CC(=C1)O)C(C)(C)O)O

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)O)C(C)(C)O)O

synonyms

5-Hydroxy-α,α,α’,α’-tetramethyl-1,3-benzenedimethanol;  5-Hydroxy-α1,α1,α3,α3-tetramethyl-1,​3-​benzenedimethanol;  3,5-Diisopropanolphenol

Origin of Product

United States

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